Whitepaper: Structural, Physical, and Chemical Profiling of tert-Butyl N-(5-methylhex-1-en-3-yl)carbamate
Whitepaper: Structural, Physical, and Chemical Profiling of tert-Butyl N-(5-methylhex-1-en-3-yl)carbamate
Executive Summary
As modern drug discovery increasingly relies on structurally complex, non-natural building blocks, allylic amines have emerged as critical nodes for synthesizing peptidomimetics and transition-state isosteres. tert-Butyl N-(5-methylhex-1-en-3-yl)carbamate is a highly versatile, Boc-protected allylic amine. This technical guide provides an in-depth analysis of its physicochemical properties, molecular logic, and experimental workflows, designed specifically for researchers and application scientists requiring rigorous, self-validating synthetic protocols.
Structural Anatomy & Molecular Logic
To understand the reactivity of tert-butyl N-(5-methylhex-1-en-3-yl)carbamate, one must deconstruct its architecture into three distinct functional domains:
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The Isobutyl Tail (Steric & Lipophilic Domain): The 5-methylhexyl moiety imparts significant lipophilicity and steric bulk. In biological applications, this domain often mimics the side chain of leucine, making the compound a valuable precursor for unnatural amino acids and statine analogs.
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The Terminal Alkene (Functionalization Handle): The vinyl group (-CH=CH₂) provides a versatile handle for downstream diversification. It is primed for transition-metal-catalyzed cross-metathesis, anti-Markovnikov hydroboration, or oxidative cleavage.
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The Boc Carbamate (Orthogonal Protection): The tert-butyloxycarbonyl (Boc) group is the most common amine protecting group in non-peptide chemistry[1]. It effectively neutralizes the nucleophilicity of the nitrogen atom. The Boc group is highly stable towards most nucleophiles and bases, allowing for orthogonal protection strategies where other functional groups can be manipulated without affecting the amine[2].
Physicochemical Properties
The physical behavior of this compound is dictated by the interplay between its non-polar hydrocarbon domains and the polar carbamate linkage. The bulky Boc group prevents the formation of dense intermolecular hydrogen-bonding networks, rendering the compound a volatile liquid rather than a crystalline solid.
| Property | Value | Scientific Rationale |
| IUPAC Name | tert-Butyl N-(5-methylhex-1-en-3-yl)carbamate | Standard systematic nomenclature. |
| CAS Number | 103127-18-0 (Racemic)107202-41-5 (S-isomer) | Unique chemical identifiers for commercial sourcing[3]. |
| Molecular Formula | C₁₂H₂₃NO₂ | Derived from the core allylic amine and Boc group. |
| Molecular Weight | 213.32 g/mol | Calculated via standard atomic weights. |
| Physical State | Colorless to pale-yellow liquid | Steric shielding by the Boc and isobutyl groups prevents highly ordered crystalline packing. |
| Boiling Point | ~250–260 °C (Predicted at 760 mmHg) | Dominated by van der Waals forces; the sterically hindered NH limits strong hydrogen bonding. |
| Density | ~0.90 – 0.95 g/cm³ | Typical density range for heavily aliphatic carbamates. |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc;Insoluble in H₂O | High lipophilicity is driven by the non-polar isobutyl and tert-butyl domains. |
Chemical Reactivity & Mechanistic Pathways
The synthetic utility of tert-butyl N-(5-methylhex-1-en-3-yl)carbamate lies in its divergent reactivity profile. The molecule can be selectively manipulated at either the alkene terminus or the protected amine.
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Alkene Functionalization: The terminal olefin undergoes cross-metathesis with Grubbs catalysts to yield chain-elongated allylic amines. Alternatively, hydroboration-oxidation yields 1,3-amino alcohol derivatives.
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Chemoselective Deprotection: The Boc group is an acid-labile protecting group[4]. Treatment with strong acids (e.g., Trifluoroacetic acid or HCl) protonates the carbamate oxygen, triggering fragmentation into the free amine, carbon dioxide, and a highly reactive tert-butyl cation.
Caption: Divergent synthetic pathways of tert-butyl N-(5-methylhex-1-en-3-yl)carbamate.
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies detail not just the how, but the why behind each operational step.
Protocol A: General Synthesis via Boc-Protection
The synthesis of Boc-protected amines typically involves the reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions[5].
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Basification: Dissolve 5-methylhex-1-en-3-amine in a biphasic mixture of Tetrahydrofuran (THF) and 1M aqueous NaOH.
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Causality: The biphasic system ensures the amine remains completely unprotonated (nucleophilic) in the aqueous layer, while THF solubilizes the organic Boc₂O reagent.
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Boc₂O Addition: Add Boc₂O dropwise at 0 °C.
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Causality: The amine nucleophilically attacks the carbonyl carbon of Boc₂O. The leaving group (tert-butyl carbonate) spontaneously decarboxylates into CO₂ gas and tert-butanol. The evolution of CO₂ provides an irreversible thermodynamic driving force, pushing the reaction to completion[5].
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Protocol B: Chemoselective Acid-Mediated Deprotection
To utilize the amine in peptide coupling, the Boc group must be removed without damaging the terminal alkene.
Caption: Experimental workflow for the chemoselective acidic deprotection of the Boc group.
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Dissolution: Dissolve the carbamate in anhydrous dichloromethane (CH₂Cl₂).
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Causality: CH₂Cl₂ is a non-nucleophilic, polar aprotic solvent that stabilizes polar transition states during cleavage without participating in side reactions.
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Scavenger Addition: Add 1.5 equivalents of anisole.
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Causality: The acidic cleavage of the Boc group generates a highly electrophilic tert-butyl cation, which can unwantedly alkylate the terminal alkene. Anisole acts as a sacrificial nucleophilic scavenger, capturing the cation via electrophilic aromatic substitution[4].
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Acidification: Cool the mixture to 0 °C and add Trifluoroacetic Acid (TFA) dropwise.
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Causality: Cooling mitigates the exothermic nature of the initial protonation, preventing thermal degradation of the substrate.
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Reaction Monitoring: Stir at room temperature and monitor via Thin Layer Chromatography (TLC).
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Causality: This is a self-validating step. The complete disappearance of the high-Rf, UV-inactive carbamate spot confirms 100% conversion.
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Concentration & Trituration: Remove volatiles under reduced pressure. Triturate the resulting crude oil with cold diethyl ether.
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Causality: Evaporation removes the volatile TFA. Trituration with non-polar diethyl ether selectively precipitates the highly polar amine trifluoroacetate salt, while leaving the non-polar byproducts (like tert-butylated anisole) dissolved. This phase-separation logic self-validates the purity of the isolated product.
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References
- CAS:91230-06-7, (2-甲基烯丙基)
- An In-depth Technical Guide to Boc-(S)
- Boc Source: BroadPharm URL
- Boc-Protected Amino Groups Source: Organic Chemistry Portal URL
- tert-Butyloxycarbonyl protecting group Source: Wikipedia URL
